
7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and is commonly known as CQ. The compound has been extensively studied for its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. The compound has been found to interact with DNA and RNA, which may contribute to its anti-cancer and anti-viral properties.
Biochemical and Physiological Effects:
7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. CQ has also been found to exhibit anti-malarial properties by inhibiting the growth of the Plasmodium parasite.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized in large quantities. CQ has also been found to exhibit low toxicity levels, making it a suitable candidate for use in various experiments. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine. The compound has been found to exhibit potential applications in the development of new drugs and therapies for various diseases. Further research is needed to fully understand the mechanism of action of CQ and to identify its potential uses in the treatment of cancer, viral infections, and malaria. Additionally, studies are needed to investigate the safety and efficacy of the compound in clinical trials.
Synthesemethoden
The synthesis of 7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine involves a multi-step process that requires the use of various reagents and catalysts. The most commonly used method for synthesizing CQ involves the reaction of 2-chlorobenzylamine with 4-methyl-7-chloroquinoline in the presence of a suitable catalyst. The reaction is carried out under specific conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
7-chloro-N-(2-chlorobenzyl)-4-methyl-2-quinolinamine has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit various biological activities and has been used in the development of new drugs and therapies. CQ has been studied for its anti-cancer, anti-inflammatory, anti-viral, and anti-malarial properties.
Eigenschaften
IUPAC Name |
7-chloro-N-[(2-chlorophenyl)methyl]-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2/c1-11-8-17(20-10-12-4-2-3-5-15(12)19)21-16-9-13(18)6-7-14(11)16/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVRKOUZHFZHIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-[(2-chlorophenyl)methyl]-4-methylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B5712144.png)


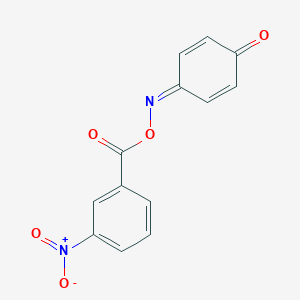
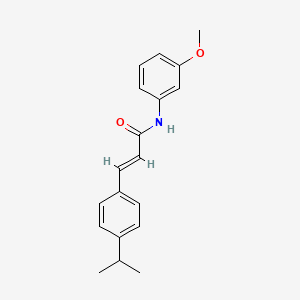
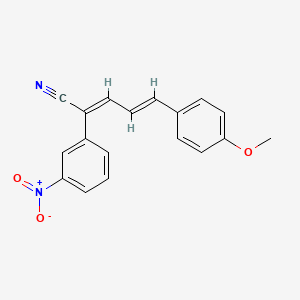
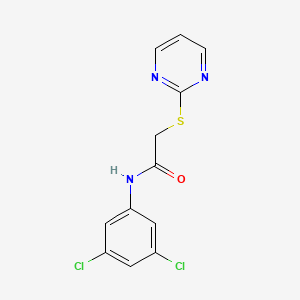
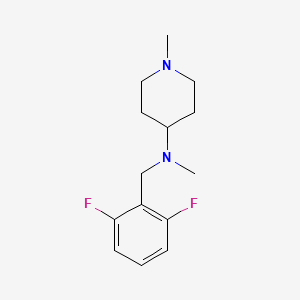
![methyl N-{4-chloro-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5712190.png)
![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)
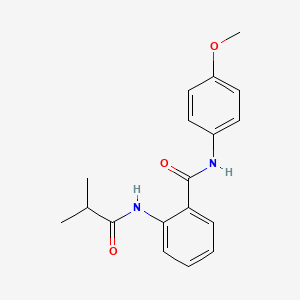
![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![2-[3-(2-carboxyvinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5712233.png)